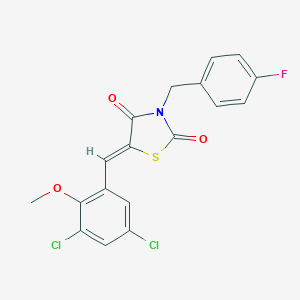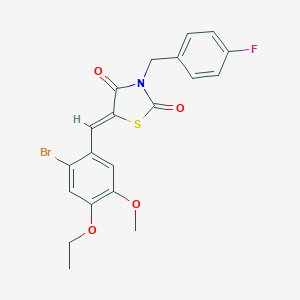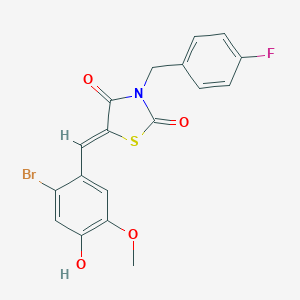
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as DCF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCF is a thiazolidinedione derivative, and its chemical structure has been designed to target various biological pathways.
作用机制
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through various mechanisms of action. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis through the activation of caspase-3 and the upregulation of pro-apoptotic proteins such as Bax. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity through the activation of AMP-activated protein kinase (AMPK) and the inhibition of protein tyrosine phosphatase 1B (PTP1B). In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 through the inhibition of NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in animal models. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits tumor growth and metastasis, induces apoptosis, and reduces angiogenesis. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves glucose homeostasis, insulin sensitivity, and lipid metabolism. In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione reduces inflammation, oxidative stress, and tissue damage.
实验室实验的优点和局限性
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has some limitations such as its low water solubility and potential toxicity at high concentrations. Therefore, careful dosing and toxicity studies are necessary before using 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in in vivo experiments.
未来方向
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results in various scientific research fields, and there are several future directions that can be explored. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential to overcome drug resistance and its synergistic effects with other chemotherapeutic agents. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential to prevent diabetic complications such as neuropathy and nephropathy. In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be further studied for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its potential side effects in humans.
Conclusion:
In conclusion, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent.
合成方法
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized through a multi-step process that involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde and 4-fluorobenzylamine. The resulting Schiff base is then reacted with thiazolidinedione, followed by acid-catalyzed cyclization to yield 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The purity and yield of 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be improved through further purification techniques such as recrystallization and column chromatography.
科学研究应用
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. In diabetes research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models. In inflammation research, 5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models.
属性
产品名称 |
5-(3,5-Dichloro-2-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H12Cl2FNO3S |
分子量 |
412.3 g/mol |
IUPAC 名称 |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12Cl2FNO3S/c1-25-16-11(6-12(19)8-14(16)20)7-15-17(23)22(18(24)26-15)9-10-2-4-13(21)5-3-10/h2-8H,9H2,1H3/b15-7- |
InChI 键 |
OTANFZLDSQOYBN-CHHVJCJISA-N |
手性 SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
SMILES |
COC1=C(C=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)Cl |
规范 SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)
![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)

![N'-(4-methoxy-3-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302113.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)